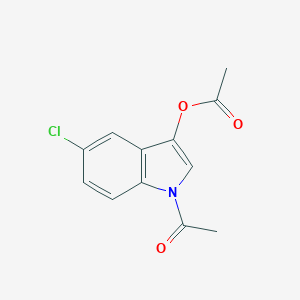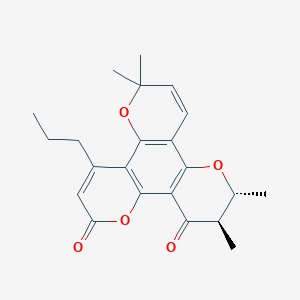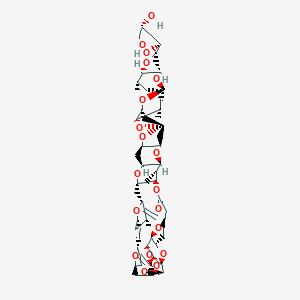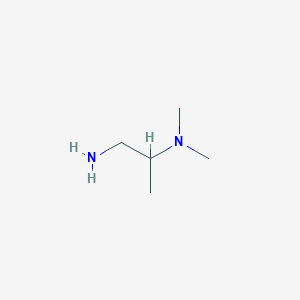
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9ClFNO. It has a molecular weight of 201.63 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is 1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This indicates that the molecule consists of a chloroacetamide group attached to a 3-fluoro-4-methylphenyl group .
Physical And Chemical Properties Analysis
“2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 201.63 .
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Summary of the Application
The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been studied for its potential antibacterial activity against Klebsiella pneumoniae . This pathogen is known for its high capacity to acquire resistance to drugs, making it necessary to develop therapeutic alternatives .
Methods of Application or Experimental Procedures
The compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80%. All compounds were purified using the recrystallization method .
Results or Outcomes
The study showed that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
Application in Organic Chemistry
Summary of the Application
The compound “2-chloro-N-(4-fluoro-2-methylphenyl)acetamide” is used in organic chemistry for reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .
Methods of Application or Experimental Procedures
The compound can be used in reactions involving N-bromosuccinimide (NBS), which results in the removal of a hydrogen atom from the benzylic position . This is a free radical reaction, and the resulting product can be used in further reactions .
Results or Outcomes
The outcome of these reactions can vary depending on the specific conditions and reagents used . However, the reactions generally result in the substitution of a hydrogen atom at the benzylic position with a bromine atom .
Potential Use in Drug Synthesis
Summary of the Application
The compound “2-chloro-N-(4-fluoro-2-methylphenyl)acetamide” has been mentioned in the context of drug synthesis . Specifically, it is related to darbufelone, an anti-inflammatory drug that has also shown potential as a lung cancer cell growth inhibitor .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this potential use are not detailed in the available sources .
Results or Outcomes
While the specific outcomes of this potential use are not detailed in the available sources, the related compound darbufelone has shown promise as a lung cancer cell growth inhibitor .
Combination with Antibacterial Drugs
Summary of the Application
The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been studied for its potential to enhance the effects of antibacterial drugs against Klebsiella pneumoniae .
Methods of Application or Experimental Procedures
The research aimed to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with various antibacterial drugs such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains .
Results or Outcomes
The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem . Thus, the acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death .
Use in Organic Synthesis
Summary of the Application
The compound “2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is used in organic synthesis, particularly in reactions at the benzylic position .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMODUZPTOWVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368194 | |
| Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
CAS RN |
100599-62-0 | |
| Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)










